molecular formula C13H17N5O4 B2969237 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903250-64-5

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2969237
CAS RN: 1903250-64-5
M. Wt: 307.31
InChI Key: OTEQAOLQTKGVCO-UHFFFAOYSA-N
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Description

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
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Scientific Research Applications

Conformational Adjustments and Assembly

Conformational adjustments in urea and thiourea-based assemblies have been explored, highlighting the significance of intramolecular hydrogen bonding and the influence of different substituents and conditions on self-assembly and crystallization processes. The study by Phukan and Baruah (2016) focuses on the conformational adjustments over synthons of urea and thiourea-based assemblies, emphasizing the impact of positional isomers and hydration on assembly behaviors (Phukan & Baruah, 2016).

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, with their distinct regioisomeric forms, play a crucial role in medicinal chemistry due to their bioisosteric properties and potential therapeutic applications. Boström et al. (2012) conducted a comprehensive study on oxadiazoles, revealing their utility as bioisosteric replacements for ester and amide functionalities, and outlined novel synthetic routes for accessing a broad spectrum of 1,3,4-oxadiazoles (Boström et al., 2012).

Synthesis and Activity of Urea Derivatives

The synthesis of novel urea derivatives and their evaluation for antimicrobial activity and cytotoxicity have been reported, highlighting the chemical diversity and potential pharmacological benefits of these compounds. Shankar et al. (2017) synthesized novel urea derivatives, demonstrating their promising antimicrobial activity against various bacterial and fungal pathogens (Shankar et al., 2017).

Reactions of Anthranilic Acid Derivatives

The study by Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the formation of various cyclic compounds and highlighting the versatility of urea derivatives in synthesizing heterocyclic compounds (Papadopoulos, 1984).

Formation Pathway of Oxadiazinones

The formation pathway of specific oxadiazinones through reactions involving urea and methyl derivatives with formaldehyde was investigated, shedding light on the synthetic routes and mechanisms leading to these heterocyclic compounds. Shiba et al. (1989) detailed the stepwise formation leading to the synthesis of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, providing insights into the steric and chemical factors influencing these reactions (Shiba et al., 1989).

properties

IUPAC Name

1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-8-5-10(17-21-8)12-16-11(22-18-12)7-15-13(19)14-6-9-3-2-4-20-9/h5,9H,2-4,6-7H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEQAOLQTKGVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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